(S)-1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromopyridine moiety and a trifluoroethanamine group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-pyridine and 2,2,2-trifluoroethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts are used.
Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
(S)-1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an important intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and as a tool in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The bromopyridine moiety can engage in various binding interactions with enzymes or receptors, while the trifluoroethanamine group can influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromopyridin-2-yl)piperidin-3-ol: This compound shares the bromopyridine moiety but differs in the presence of a piperidine ring instead of the trifluoroethanamine group.
3-((5-Bromopyridin-2-yl)oxy)-5,5-dimethyl-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-one: Another compound with a bromopyridine moiety, but with different functional groups and applications.
Uniqueness
(S)-1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine dihydrochloride is unique due to the combination of the bromopyridine and trifluoroethanamine groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H8BrCl2F3N2 |
---|---|
Molecular Weight |
327.95 g/mol |
IUPAC Name |
(1S)-1-(5-bromopyridin-2-yl)-2,2,2-trifluoroethanamine;dihydrochloride |
InChI |
InChI=1S/C7H6BrF3N2.2ClH/c8-4-1-2-5(13-3-4)6(12)7(9,10)11;;/h1-3,6H,12H2;2*1H/t6-;;/m0../s1 |
InChI Key |
ATDUOYSQXPQTEC-ILKKLZGPSA-N |
Isomeric SMILES |
C1=CC(=NC=C1Br)[C@@H](C(F)(F)F)N.Cl.Cl |
Canonical SMILES |
C1=CC(=NC=C1Br)C(C(F)(F)F)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.